4-Amino-2-fluorophenol

描述

Historical Context and Significance in Organic Synthesis

Historically, the development and utility of fluorinated organic compounds have been a pivotal area of research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. 4-Amino-2-fluorophenol emerged as a valuable intermediate in this context.

Its primary significance in organic synthesis lies in its role as a versatile precursor. The amino and hydroxyl groups on the aromatic ring are reactive sites that can undergo a variety of chemical transformations. guidechem.com For instance, the amino group can be diazotized and subsequently replaced with a wide range of other functional groups. guidechem.com Both the amino and hydroxyl groups can react with alkyl halides to form alkylated products. guidechem.com This reactivity makes this compound a key starting material for constructing more complex molecular architectures. chemimpex.com

Several synthesis methods for this compound have been developed. One common laboratory-scale method involves the reduction of the corresponding nitro compound, 2-fluoro-4-nitrophenol (B1220534). chemicalbook.com This can be achieved using reagents such as tin and hydrochloric acid or through catalytic hydrogenation with palladium on carbon under a hydrogen atmosphere. guidechem.com Another reported method is the substitution reaction between p-fluorophenol and ammonia. chembk.com

The compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. cymitquimica.comchemimpex.com Its structural features are incorporated into molecules designed for specific biological or functional purposes. The presence of the fluorine atom, in particular, can enhance the metabolic stability and binding affinity of a drug molecule to its target protein.

Broadening Research Horizons and Interdisciplinary Relevance

The applications of this compound extend beyond traditional organic synthesis and have found relevance in a number of interdisciplinary research areas.

In medicinal chemistry , it is a key building block for the development of new therapeutic agents. chemimpex.com It is used in the synthesis of analgesics (pain relievers) and anti-inflammatory drugs. chemimpex.com Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. It is also used as a reagent in the synthesis of the antimalarial agent Amodiaquine (B18356). chemicalbook.comchemicalbook.com

The dye and pigment industry utilizes this compound in the production of vibrant and colorfast dyes for textiles and inks. chemimpex.com In materials science , it is involved in the synthesis of polymers and coatings with enhanced durability and resistance to environmental factors. The incorporation of fluorinated compounds like this can significantly improve the properties of materials.

In the field of analytical chemistry , this compound serves as a reagent for the detection and quantification of other chemical substances. chemimpex.com Its reactivity allows it to be used in various analytical methods, including those for environmental monitoring. Furthermore, it is used in biochemical research to study enzyme kinetics and protein interactions, contributing to advancements in molecular biology and biotechnology. The synthesis of fluorescent dyes, such as fluorinated rhodamine derivatives for detecting biological molecules like hydrogen sulfide, also utilizes aminofluorophenol building blocks. nih.gov

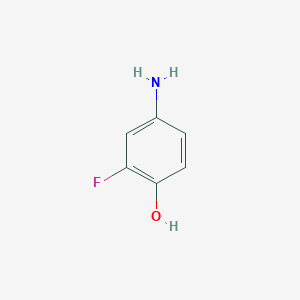

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQJURZHQZLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192951 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-96-2 | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Amino 2 Fluorophenol

Established Chemical Synthesis Pathways

Conventional synthesis of aminophenols often involves the reduction of nitrophenols, which can be achieved through various established methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the synthesis of fluorinated aminophenols, such as the isomer 4-amino-3-fluorophenol (B140874), the hydrogenation of a corresponding fluoronitrobenzene precursor is a key step. google.comchemicalbook.com

One documented procedure involves the hydrogenation of 3-fluoro-4-nitrophenol (B151681) using a 10% palladium on activated carbon (Pd/C) catalyst. chemicalbook.com The reaction is conducted in a solvent mixture of ethanol (B145695) and tetrahydrofuran (B95107) under a hydrogen atmosphere at room temperature, reportedly achieving a quantitative yield of 4-amino-3-fluorophenol. chemicalbook.com Another patented process describes the hydrogenation of o-fluoronitrobenzene in a high-pressure reactor using a platinum-on-carbon (Pt/C) catalyst within an acidic medium. google.com This method can achieve a conversion rate approaching 100%, with a selectivity of approximately 92% for the resulting 4-amino-3-fluorophenol. google.com

The reaction conditions for these processes are critical and can be fine-tuned to optimize yield and selectivity. Parameters such as temperature, pressure, catalyst type, and solvent system all play a significant role.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Fluorinated Aminophenol Synthesis

| Starting Material | Catalyst | Solvent/Medium | Temperature | Pressure | Yield/Selectivity |

| 3-Fluoro-4-nitrophenol | 10% Pd/C | Ethanol/THF | Room Temp. | Atmospheric | 100% Yield |

| o-Fluoronitrobenzene | Pt/C | Acidic Medium | 50–300 °C | 0.1–10.0 MPa | ~92% Selectivity |

Reductive Synthesis Approaches (e.g., Metal-Mediated Reductions)

Metal-mediated reductions offer an alternative to catalytic hydrogenation, often utilizing zero-valent metals in acidic or neutral conditions to reduce nitro groups. These methods are common in both laboratory and industrial settings. The reduction of p-nitrophenol to p-aminophenol, a structurally related compound, is a well-studied model for this type of transformation. Noble metal nanoparticles, including silver (Ag), gold (Au), platinum (Pt), and palladium (Pd), have demonstrated high efficacy in catalyzing the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). researchgate.net

A greener approach has been developed using nano-nickel catalysts supported on natural aragonite. tandfonline.com This method uses hydrazine (B178648) hydrate (B1144303) as a hydrogen source in an alkaline medium to facilitate the reduction of p-nitrophenol. tandfonline.com Furthermore, a completely metal-free reduction of nitro aromatics has been achieved using tetrahydroxydiboron (B82485) (B₂(OH)₄) in water. organic-chemistry.org This process operates under mild conditions (80°C) and demonstrates good functional group tolerance with high yields. organic-chemistry.org

Other Conventional Routes for Aminophenol Derivatives

Beyond direct reduction of nitro compounds, multi-step synthetic sequences are also employed to produce specific isomers of aminophenol derivatives. These routes can involve protection, activation, and rearrangement steps to achieve the desired substitution pattern.

One such pathway to produce 4-amino-3-fluorophenol starts with p-nitrophenol. chemicalbook.comgoogle.com The process involves the following sequence:

Catalytic Hydrogenation: The initial p-nitrophenol is reduced to p-aminophenol. google.com

Sulfonation: The resulting p-aminophenol undergoes a sulfonation reaction. google.com

Fluoro-substitution: A fluorine atom is introduced at the 3-position. google.com

Desulfonation: The sulfonyl group is removed to yield the final product, 4-amino-3-fluorophenol. google.com

Another established route involves copper-catalyzed reactions of N-alkoxyanilines, which proceed through a digitellinc.comnih.gov-rearrangement to yield meta-aminophenol derivatives. researchgate.net The synthesis of various aminophenol derivatives can also be achieved through the formation of Schiff bases, which are synthesized by reacting 4-aminophenol with different aldehydes in the presence of a glacial acetic acid catalyst. nih.gov

Novel and Sustainable Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing environmentally benign and highly efficient processes. This includes the use of biocatalysts and the application of green chemistry principles to reduce waste and energy consumption.

Chemoenzymatic Synthesis: ω-Transaminase Catalysis for Chiral Intermediates

Biocatalysis, utilizing enzymes for chemical transformations, offers high selectivity and mild reaction conditions. ω-Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines, which are important building blocks for pharmaceuticals. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantiomeric purity. mdpi.comresearchgate.net

A notable application of this technology is the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate used in the development of novel anti-tumor drugs. nih.gov In one study, a library of 21 different (R)-enantioselective ω-transaminases was screened to find an optimal biocatalyst for the asymmetric synthesis of this intermediate from its prochiral ketone precursor. nih.gov The scaled-up reaction, conducted in a one-liter vessel, achieved approximately 50% conversion of the ketone substrate within 24 hours. nih.gov This process yielded the final product with an excellent enantiomeric excess of up to 100%. nih.gov

Table 2: Performance of ω-Transaminase in the Synthesis of a Chiral Fluorophenol Intermediate

| Parameter | Result |

| Substrate | 2-acetyl-4-fluorophenol (prochiral ketone) |

| Enzyme Class | ω-Transaminase (ωTA) |

| Product | (R)-2-(1-aminoethyl)-4-fluorophenol |

| Conversion (1-L Scale) | ~50% in 24 hours |

| Product Concentration | 6.4 mM |

| Product Purity | Up to 100% enantiomeric excess |

| Recovery | 98.8% |

Green Chemistry Principles in Aminophenol Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aminophenols, traditionally reliant on harsh reagents and producing significant waste, is a key target for such improvements.

One major advancement is the development of a green route for p-aminophenol production from nitrobenzene (B124822) using a pressurized carbon dioxide and water (CO₂/H₂O) system. acs.orgresearchgate.net This method employs a Pt–Sn/Al₂O₃ catalyst and replaces corrosive mineral acids like sulfuric acid with in-situ generated carbonic acid, which is self-neutralizing upon depressurization. acs.org This process significantly reduces waste by eliminating the need for a final neutralization step and the disposal of sulfate (B86663) salts. acs.orgresearchgate.net Under optimal conditions (140°C, 5.5 MPa CO₂), this system achieves a selectivity for p-aminophenol as high as 85%. acs.org

Another green strategy focuses on using feedstocks derived from renewable resources. The synthesis of 4-aminophenol from hydroquinone, which can be obtained from the depolymerization of lignin (B12514952) (a component of lignocellulosic biomass), presents a promising alternative to petrochemical-based routes starting from benzene (B151609). digitellinc.com This approach, however, faces challenges related to the efficiency and selectivity of the amination step. digitellinc.com

Advanced Reaction Conditions and Catalytic Systems

The catalytic hydrogenation of 2-fluoro-4-nitrophenol (B1220534) is the most prevalent method for the synthesis of 4-Amino-2-fluorophenol. Research has focused on the development of highly efficient and selective catalytic systems, along with the optimization of reaction parameters to maximize yield and purity.

A common and effective method involves the use of palladium on carbon (Pd/C) as a catalyst. In a typical laboratory-scale synthesis, 2-fluoro-4-nitrophenol is dissolved in a solvent such as ethanol, and a catalytic amount of 10% Pd/C is added. The reaction mixture is then subjected to a hydrogen atmosphere, often overnight at room temperature, to yield this compound. guidechem.com Another established method utilizes tin metal in the presence of concentrated hydrochloric acid, followed by neutralization to obtain the final product. guidechem.com

More advanced catalytic systems have been explored to improve reaction efficiency and catalyst recyclability. These include the use of various metal nanoparticles, such as gold (Au), silver (Ag), and copper (Cu), often supported on materials like polydopamine-coated magnetite to facilitate catalyst recovery and reuse. nih.gov The activity of these nanoparticle catalysts can be influenced by the choice of reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a common choice in laboratory settings. nih.gov Non-noble metal catalysts, such as those based on nickel, are also being investigated as more cost-effective alternatives.

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Parameters such as temperature, pressure, catalyst loading, and solvent choice can significantly impact the reaction outcome. For instance, a patented process for a similar compound, 4-amino-3-fluorophenol, describes the hydrogenation of o-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst in an acidic medium within a temperature range of 50-300 °C and a pressure of 0.1-10.0 MPa. google.com Another patent concerning the catalytic hydrogenation of nitrophenols suggests using platinum or palladium catalysts at a hydrogen pressure between atmospheric pressure and about 100 psi. google.com

Interactive Data Table: Catalytic Systems and Reaction Conditions for Nitrophenol Reduction

| Catalyst System | Substrate | Reducing Agent/Conditions | Solvent | Temperature | Pressure | Yield/Efficiency | Reference |

| 10% Pd/C | 2-Fluoro-4-nitrophenol | H₂ | Ethanol | Room Temp | Atmospheric | --- | guidechem.com |

| Sn/HCl | 2-Fluoro-4-nitrophenol | --- | Water/HCl | Reflux | Atmospheric | --- | guidechem.com |

| Pt/C | o-Fluoronitrobenzene | H₂ | Acidic Medium | 50-300 °C | 0.1-10.0 MPa | ~92% selectivity | google.com |

| Pt or Pd | Nitrophenol | H₂ | Acetic Acid/Water | --- | up to 100 psi | --- | google.com |

| Au, Ag, Cu NPs on PDA@Fe₃O₄ | Nitrophenols | NaBH₄ | --- | --- | --- | Activity: Au > Ag > Cu | nih.gov |

Reaction Mechanism Elucidation in Synthetic Processes

The reduction of the nitro group in 2-fluoro-4-nitrophenol to an amino group is a complex multi-step process. The most widely accepted general mechanism for the catalytic hydrogenation of nitroaromatics is the Haber mechanism, which proposes a direct pathway involving the sequential reduction of the nitro group. unimi.it

According to this mechanism, the nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step involves the reduction of the hydroxylamino group to the amino group (-NH₂). Each of these steps involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the functional group.

An alternative mechanistic viewpoint suggests that the reaction can proceed via a coupled electron-proton transfer mechanism, particularly in an aqueous phase. chemrxiv.orgchemrxiv.org In this model, the catalyst facilitates the oxidation of molecular hydrogen to produce protons and electrons. These species then participate in the reduction of the nitro group, which can occur on both the metal catalyst sites and the catalyst support. chemrxiv.orgchemrxiv.org

Scale-Up Considerations and Industrial Synthesis Pathways

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration. Key aspects include process safety, economic viability, and environmental impact. The catalytic hydrogenation of nitroaromatics is a highly exothermic reaction, and effective heat management is critical to prevent runaway reactions and ensure process safety on a large scale.

Mass transfer limitations can also become significant in industrial reactors. Ensuring efficient contact between the gaseous hydrogen, the liquid phase containing the substrate, and the solid catalyst is essential for achieving high reaction rates and conversions. This often involves the use of specialized reactor designs, such as stirred tank reactors or packed-bed reactors, and careful optimization of agitation speed and hydrogen flow rates. acs.org

Derivatization and Functionalization Chemistry of 4 Amino 2 Fluorophenol

Reactivity of Amino and Hydroxyl Functional Groups

The chemical behavior of 4-Amino-2-fluorophenol is dictated by the interplay of its nucleophilic amino and hydroxyl groups. The relative reactivity of these groups is highly dependent on the reaction conditions, particularly the pH. In neutral or basic media, the amino group generally exhibits higher nucleophilicity and will preferentially react with electrophiles. Conversely, under strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack. This allows the hydroxyl group to act as the primary nucleophile. This differential reactivity provides a powerful tool for the selective functionalization of either the nitrogen or the oxygen atom.

Alkylation Reactions

The alkylation of this compound can be directed to either the amino or the hydroxyl group by carefully selecting the reaction conditions and protecting group strategies.

N-Alkylation: Selective N-alkylation can be achieved through reductive amination. This typically involves the initial reaction of the amino group with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, often with a reducing agent such as sodium borohydride (B1222165), yields the N-alkylated product. This method is highly effective for the introduction of a variety of alkyl and arylmethyl groups onto the nitrogen atom.

O-Alkylation: To achieve selective O-alkylation, the more reactive amino group must first be protected. A common strategy involves the acylation of the amino group to form an amide, which is significantly less nucleophilic. The hydroxyl group can then be alkylated using an alkyl halide in the presence of a base. Subsequent deprotection of the amino group, typically by hydrolysis of the amide, affords the O-alkylated this compound derivative.

| Alkylation Type | General Method | Key Reagents |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) |

| O-Alkylation | Protection-Alkylation-Deprotection | Acylating Agent, Alkyl Halide, Base, Hydrolysis |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the aminophenol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts. For instance, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: For the introduction of a fluorine atom (in addition to the one already present), the diazonium salt can be converted to an aryl fluoride (B91410) via the Balz-Schiemann reaction. This involves the formation of the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

Azo Coupling: Diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. These reactions, known as azo coupling, are the basis for the synthesis of a large class of dyes.

Acylation and Condensation Reactions

The amino and hydroxyl groups of this compound readily undergo acylation with acylating agents such as acid chlorides and anhydrides. As with alkylation, the selectivity of acylation can be controlled by the reaction conditions. In general, the amino group is more reactive and will be acylated preferentially. O-acylation can be achieved by first protecting the amino group.

A particularly important class of condensation reactions involving aminophenols is the synthesis of benzoxazoles. This compound, being a 2-aminophenol (B121084) derivative, can react with carboxylic acids, acid chlorides, or aldehydes under various conditions to form 6-fluoro-substituted benzoxazole (B165842) derivatives. This heterocyclization reaction is a powerful tool for the construction of this important class of heterocyclic compounds, which are found in many biologically active molecules. The reaction typically proceeds through the initial formation of an amide or imine, followed by an intramolecular cyclization and dehydration.

| Reaction Type | Reactant | Product |

| N-Acylation | Acid Chloride/Anhydride | N-Acyl-4-amino-2-fluorophenol |

| Condensation | Carboxylic Acid/Aldehyde | 6-Fluoro-2-substituted-benzoxazole |

Introduction of Diverse Chemical Moieties

The versatile reactivity of this compound makes it an excellent starting material for the introduction of a wide array of chemical moieties, leading to the synthesis of a diverse library of derivatives. Beyond the fundamental reactions of its amino and hydroxyl groups, the aromatic ring itself can be a site for further functionalization, although the existing substituents will direct the position of any new groups.

The diazonium salt intermediate is particularly valuable in this context, enabling the introduction of halogens, cyano groups, and other functionalities that are difficult to install by other means. Furthermore, the amino and hydroxyl groups can serve as handles for the attachment of more complex fragments through amide bond formation, ether linkages, and the formation of heterocyclic rings. This allows for the systematic modification of the molecule's properties, such as its polarity, lipophilicity, and biological activity.

Late-Stage Functionalization Strategies

In the context of complex molecule synthesis, the ability to introduce functional groups at a late stage is highly desirable. This compound and its derivatives can be incorporated into larger molecular frameworks, with the amino and hydroxyl groups serving as points for late-stage functionalization. For example, a complex molecule containing a protected this compound moiety could be deprotected in a final step, revealing the reactive amino and hydroxyl groups. These newly exposed functionalities can then be modified to generate a series of analogues for structure-activity relationship studies. The fluorine atom also provides a unique handle for potential late-stage modifications, although this is generally less common than reactions involving the amino and hydroxyl groups.

Synthesis of Complex Molecular Architectures and Scaffolds

The trifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecular architectures and scaffolds. Its ability to participate in a variety of chemical transformations allows for its incorporation into polycyclic and heterocyclic systems. For instance, the formation of benzoxazole rings, as previously mentioned, is a key strategy for building more elaborate structures.

Furthermore, by utilizing both the amino and hydroxyl groups in sequential or one-pot reactions, it is possible to construct intricate molecular frameworks. For example, the amino group could be used to form an amide bond with one molecule, while the hydroxyl group forms an ether linkage with another, effectively linking two different chemical entities through the this compound core. This approach is particularly useful in the fields of medicinal chemistry and materials science, where the precise arrangement of different molecular components is crucial for function. The presence of the fluorine atom can also impart unique properties to the final molecules, such as increased metabolic stability or altered electronic characteristics.

Advanced Applications in Pharmaceutical and Agrochemical Sciences

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 4-Amino-2-fluorophenol is a valuable precursor for the synthesis of a wide range of therapeutic agents. Its utility spans from being a foundational element in the creation of Active Pharmaceutical Ingredients (APIs) to its role in the design of novel drugs targeting a spectrum of diseases.

This compound is a key starting material in the synthesis of various APIs. chemimpex.com The presence of the fluorine atom can improve the metabolic stability and pharmacokinetic profile of the final drug product. While specific, publicly available synthetic routes for all APIs are not always detailed, the compound's structure lends itself to the creation of complex heterocyclic systems commonly found in modern pharmaceuticals. For instance, its structural motifs are relevant to the synthesis of compounds investigated for a range of therapeutic applications.

The development of new drugs with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. This compound provides a scaffold for the generation of novel therapeutic agents due to its versatile reactivity, allowing for modifications at the amino and hydroxyl groups to create a diverse library of compounds for biological screening.

Research has indicated the utility of this compound in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The introduction of fluorine into nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored as a strategy to enhance their metabolic stability and therapeutic window. The synthesis of fluorinated chalcone (B49325) derivatives, for example, has been shown to yield compounds with significant anti-inflammatory and analgesic activities.

Amodiaquine (B18356), a 4-aminoquinoline (B48711) derivative, is an important antimalarial drug. However, its use has been associated with toxicity. To address this, researchers have synthesized fluorinated analogs of amodiaquine. The replacement of the hydroxyl group in the 4-aminophenol (B1666318) "metabolic alert" portion of amodiaquine with a fluorine atom prevents the formation of a toxic quinone-imine metabolite. One such analog, 4'-Fluoro-N-tert-butylamodiaquine, has demonstrated potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, along with a favorable safety profile. nih.govnih.gov The synthesis of these fluoroamodiaquine analogs logically involves a fluorinated precursor such as this compound. nih.govnih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4'-Fluoro-N-tert-butylamodiaquine | Plasmodium falciparum (chloroquine-sensitive and resistant strains) | Potent antimalarial activity with a good safety profile. | nih.govnih.gov |

| Fluoroamodiaquine analogues | Plasmodium falciparum W2 strain | Molecules 7b and 7c showed low IC50 values of 0.9 and 0.8 µM, respectively. | nih.gov |

Kinases are crucial targets in cancer therapy, and the development of selective kinase inhibitors is a major focus of drug discovery. The scaffold of this compound is relevant to the synthesis of potent kinase inhibitors.

c-Met Inhibitors: The c-Met receptor tyrosine kinase is implicated in various cancers. Novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been designed and synthesized as selective c-Met inhibitors. nih.govnih.gov The synthesis of the 4-(2-fluorophenoxy) moiety in these molecules can be envisioned to start from this compound. One of the most promising compounds from this series exhibited a c-Met kinase IC50 value of 1.1 nM and demonstrated significant cytotoxicity against various cancer cell lines. nih.gov

DYRK1A Inhibitors: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase target with implications in cancer and other diseases. While direct synthesis from this compound is not explicitly detailed in the provided search results, the development of fluorinated inhibitors of DYRK1A is an active area of research. mdpi.comnih.govnih.gov The synthesis of fluorinated polyphenols has led to the discovery of potent and selective DYRK1A inhibitors. mdpi.com

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives | c-Met | Compound 16 showed a c-Met kinase IC50 of 1.1 nM and was more active than Foretinib against several cancer cell lines. | nih.gov |

| Fluorinated polyphenol derivatives | DYRK1A/B | A new fluorinated polyphenol derivative (1c) showed improved inhibitory activity, bioavailability, and selectivity. | mdpi.com |

The search for effective antiviral agents is a global health priority. 4-Aminoquinoline derivatives have been investigated for their potential antiviral activity, including against SARS-CoV-2. While chloroquine, a well-known 4-aminoquinoline, showed limited clinical benefit, other derivatives have demonstrated promising inhibitory potential against the SARS-CoV-2 main protease (Mpro). nih.gov The synthesis of novel 4-aminoquinoline-pyrimidine hybrids has also yielded compounds with antiviral activity against feline coronavirus and feline herpes virus. nih.gov Given that this compound is a substituted aminophenol, it represents a potential starting material for the synthesis of novel fluorinated 4-aminoquinoline-based antiviral compounds.

Exploration of Biological Activity Modulation

Derivatives of aminophenols are recognized for their potential to modulate the activity of various biological targets, including enzymes. While research directly focused on this compound is specific, broader studies on aminophenol derivatives provide insight into its potential applications. For instance, Schiff base derivatives of 4-aminophenol have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are key targets in the management of diabetes. mdpi.comnih.gov One study synthesized a series of 4-aminophenol Schiff's bases and evaluated their antidiabetic potential. The results indicated that these compounds exhibited significant, concentration-dependent inhibition of both α-amylase and α-glucosidase. mdpi.com

Additionally, redox-active 4-aminophenol compounds have been investigated as potential inhibitors of enzymes like cathepsin B, a cysteine protease involved in various pathological processes. researchgate.net The electronic properties conferred by the fluorine substituent in this compound could influence such redox activities, potentially leading to the development of potent and selective enzyme inhibitors. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably in the creation of analgesics and anti-inflammatory drugs. chemimpex.com

Table 1: Enzyme Inhibitory Activity of 4-Aminophenol Derivatives mdpi.com

| Compound ID | Target Enzyme | Max Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| S-1 | α-Amylase | 76.67 | 325.01 ± 2.01 |

| S-2 | α-Amylase | 75.33 | 310.05 ± 1.52 |

| S-1 | α-Glucosidase | 76.67 | 320.98 ± 1.14 |

| S-2 | α-Glucosidase | 74.00 | 340.01 ± 2.08 |

Note: Data is for non-fluorinated 4-aminophenol derivatives, illustrating the potential of the aminophenol scaffold.

Chiral Resolution and Asymmetric Synthesis of Drug Intermediates

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development to enhance efficacy and reduce side effects. This compound and its derivatives can serve as key building blocks in the asymmetric synthesis of these chiral drug intermediates. While specific examples for this compound are not abundant in publicly available research, the principles of chiral resolution and asymmetric synthesis are widely applied to structurally similar compounds. nih.govnih.gov

Chiral resolution techniques, such as preparative chiral high-performance liquid chromatography (HPLC), are employed to separate racemic mixtures of drug intermediates into their constituent enantiomers. nih.gov For example, the resolution of racemic propranolol (B1214883) analogues has been successfully achieved using this method. nih.gov

Furthermore, asymmetric synthesis aims to produce a single enantiomer directly. This can be accomplished through various strategies, including the use of chiral catalysts or enzymes. For instance, ω-transaminases have been used for the asymmetric synthesis of chiral primary amines, which are valuable pharmaceutical intermediates. Although not directly involving this compound, this enzymatic approach highlights a potential route for the synthesis of its chiral derivatives.

Agrochemical Research and Development

In the agrochemical sector, there is a continuous search for new active ingredients with improved efficacy and environmental profiles. Fluorinated compounds are of particular interest due to their unique properties. nbinno.com

Synthesis of Herbicidal and Pesticidal Derivatives

While direct synthesis of commercial herbicides or pesticides from this compound is not widely documented, research into related structures demonstrates the potential of this chemical class. For example, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to possess herbicidal properties. nih.gov These compounds are part of the picolinic acid class of herbicides, which act as synthetic auxins. nih.gov

Another area of research is the synthesis of aminophenoxazinones from aminophenol precursors as potential natural herbicides. mdpi.com These compounds are explored for their phytotoxic effects. The synthesis typically involves the oxidative coupling of substituted aminophenols. mdpi.com The inclusion of a fluorine atom, as in this compound, could potentially enhance the herbicidal activity or modify the spectrum of weeds controlled.

Investigation of Biological Efficacy in Crop Protection

The biological efficacy of new agrochemical candidates is a critical step in their development. For the aforementioned novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, their herbicidal activity was evaluated against various weeds. nih.gov Post-emergence tests revealed that several of these compounds exhibited excellent inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L. at certain concentrations. nih.gov

The study of these picolinic acid derivatives showed that their inhibitory effect on the root growth of Arabidopsis thaliana was superior to the commercial herbicide picloram, with some compounds even outperforming the newer herbicide florpyrauxifen. nih.gov This indicates that the 4-amino-fluoro-substituted scaffold is a promising feature for the development of new synthetic auxin herbicides. nih.gov

Table 2: Herbicidal Activity of 4-Amino-fluoro-picolinic Acid Derivatives against Amaranthus retroflexus L. nih.gov

| Compound ID | Concentration (g/ha) | Inhibition (%) |

|---|---|---|

| S201 | 37.5 | 100 |

| S202 | 37.5 | 100 |

| S203 | 37.5 | 90 |

| S204 | 37.5 | 100 |

| Picloram | 37.5 | 80 |

Note: These derivatives are complex molecules containing a 4-amino-5-fluoro-picolinic acid core, illustrating the potential of this structural motif in herbicides.

Contributions to Materials Science and Polymer Chemistry

Monomer and Precursor for Polymer Synthesis

4-Amino-2-fluorophenol is a key monomer in the synthesis of several classes of high-performance polymers. The presence of the fluorine atom in its structure imparts unique properties to the resulting polymers, such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced moisture absorption compared to their non-fluorinated analogs. sigmaaldrich.comresearchgate.netresearchgate.net

The primary functional groups of this compound—the amine (-NH2) and hydroxyl (-OH) groups—are reactive sites for polymerization reactions. These reactions typically involve step-growth polymerization mechanisms to form polyamides, polyimides, and polybenzoxazoles.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. researchgate.net The synthesis of fluorinated polyamides using monomers like this compound involves polycondensation reactions with aromatic dicarboxylic acids or their derivatives. researchgate.netresearchgate.net The incorporation of the fluorine atom, often as part of a trifluoromethyl (-CF3) group introduced through other monomers, can disrupt chain packing, leading to increased solubility without a significant loss of thermal stability. researchgate.net

Polyimides: Aromatic polyimides are a class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and electronics. researchgate.netcore.ac.uk However, their rigid structure often leads to poor solubility, complicating their processing. researchgate.net The synthesis of fluorinated polyimides, by incorporating monomers containing fluorine, is a common strategy to enhance solubility. researchgate.netntu.edu.tw The process typically involves a two-step polycondensation reaction where a diamine, such as one derived from this compound, reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. ntu.edu.twmdpi.com

Polybenzoxazoles (PBOs): Polybenzoxazoles are a family of polymers with outstanding thermal and mechanical stability. researchgate.net The synthesis of PBOs often starts with monomers containing ortho-positioned amino and hydroxyl groups, characteristic of this compound. rsc.org The polymerization typically proceeds through the formation of a precursor polymer, such as a poly(o-hydroxyamide), which then undergoes thermal cyclodehydration to form the rigid benzoxazole (B165842) ring structure. This process results in polymers with high glass transition temperatures and thermal decomposition temperatures. researchgate.net

Table 1: Polymer Classes Synthesized from Aminophenol Precursors

| Polymer Class | General Synthesis Method | Key Properties of Fluorinated Variants |

|---|---|---|

| Polyamides | Polycondensation of diamines with dicarboxylic acids | Enhanced solubility, high thermal stability, good mechanical strength |

| Polyimides | Two-step polycondensation of diamines with dianhydrides | Improved processability, low dielectric constant, low moisture absorption, high thermal stability |

Development of Advanced Functional Materials

The incorporation of this compound into polymer backbones is instrumental in the development of advanced functional materials with tailored properties. The unique characteristics of the carbon-fluorine (C-F) bond—such as its high bond energy (~485 kJ·mol−1) and the high electronegativity of the fluorine atom—are central to these enhancements. sigmaaldrich.comnih.gov

Thermal Stability: Fluoropolymers are recognized for their exceptional thermal stability, which is a direct consequence of the strong C-F bond. sigmaaldrich.com20.210.105 Polymers derived from this compound exhibit high decomposition temperatures, making them suitable for applications in high-temperature environments, such as in the aerospace and electronics industries. core.ac.ukalfa-chemistry.com For instance, fluorinated polyimides can have decomposition temperatures for 10% weight loss exceeding 520°C. ntu.edu.tw

Optical Properties: Fluorinated polymers often possess unique optical properties, including high optical transparency and low refractive indices. mdpi.comresearchgate.net The low polarizability of the C-F bond contributes to a lower refractive index compared to hydrocarbon-based polymers. sigmaaldrich.com This makes them valuable for applications in photonics, such as in the fabrication of optical waveguides and polymer optical fibers. mdpi.com Certain fluorinated electro-optical polymers show increased transparency in the telecommunication C-wavelength range (1530-1565 nm), making them promising for optical modulators. fluorine1.ru

Electronic Properties: The presence of fluorine atoms significantly influences the electronic properties of polymers. Fluoropolymers are characterized by low dielectric constants and high dielectric strength, making them excellent electrical insulators. alfa-chemistry.comalfa-chemistry.com These properties are critical for applications in microelectronics, where they are used as insulating layers and in the manufacturing of cables and electronic components. alfa-chemistry.comalfa-chemistry.com Partially fluorinated polymers can also exhibit high dielectric constants, which is useful for other specific electronic applications. plasticsengineering.org

Table 2: Properties of Fluorinated Polymers

| Property | Origin | Applications |

|---|---|---|

| High Thermal Stability | Strong Carbon-Fluorine (C-F) bond energy | Aerospace components, high-temperature coatings, electronics |

| Low Refractive Index | Low polarizability of the C-F bond | Optical waveguides, optical fibers, anti-reflective coatings |

| Low Dielectric Constant | High electronegativity of fluorine, low polarizability | Microelectronics, electrical insulation, high-frequency circuits |

| Chemical Resistance | High stability of the C-F bond | Chemical processing equipment, protective coatings, seals |

Application in Dye and Pigment Manufacturing

This compound serves as a valuable intermediate in the synthesis of dyes and pigments. chemimpex.com The amino group on the aromatic ring is readily converted into a diazonium salt, which is a key step in the production of azo dyes.

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). cuhk.edu.hknih.gov The synthesis of an azo dye involves a two-step process:

Diazotization: A primary aromatic amine, such as this compound, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. cuhk.edu.hkunb.ca

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. nih.govunb.ca

The presence of the fluorine atom and the hydroxyl group on the this compound-derived portion of the dye molecule can influence its final properties. These substituents can alter the electronic structure of the chromophore, thereby affecting the color of the dye. cuhk.edu.hk Furthermore, fluorination can enhance the photostability and quantum yields of fluorescent dyes. acs.org The introduction of fluorine atoms has been shown to create superior fluorescent dyes for use as reporter molecules in biological systems. acs.org This makes fluorinated dyes and pigments desirable for applications requiring high performance and durability, such as in textiles, inks, and advanced imaging technologies. chemimpex.comnih.gov

Analytical Chemistry and Sensing Technologies

Role as an Analytical Reagent for Chemical Detection and Quantification

4-Amino-2-fluorophenol serves as a versatile reagent in the field of analytical chemistry, where its chemical properties are harnessed for the effective detection and quantification of other compounds. chemimpex.com Its utility stems from its ability to participate in various chemical reactions that result in measurable changes, such as the formation of colored products, which is a foundational principle in colorimetric analysis. chemimpex.comresearchgate.net This compound is employed in the synthesis of dyes and pigments, a characteristic that underscores its potential in developing analytical methods based on color intensity. chemimpex.com In this capacity, it can be used to create specific chemical probes or indicators that react selectively with target analytes, enabling their quantification. chemimpex.com

Development of Electrochemical Sensors for Aminophenol Detection

The detection of aminophenol isomers, including this compound, is of significant interest due to their environmental and biological relevance. Electrochemical sensors have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and rapid analysis. nih.govnih.gov The development of these sensors often involves the modification of electrode surfaces with advanced nanomaterials to enhance their performance. mdpi.com

To improve the electrochemical detection of aminophenols, researchers have focused on fabricating modified electrodes with superior electrocatalytic properties.

Graphene-Chitosan (GR-CS) Composites: A notable approach involves the use of graphene-chitosan composite films to modify glassy carbon electrodes (GCE). researchgate.net Graphene, with its large surface area and excellent conductivity, provides a suitable platform for electrochemical reactions, while chitosan (B1678972), a natural biopolymer, helps in dispersing the graphene sheets and improving film stability. researchgate.netresearchgate.net The fabrication process typically involves preparing a homogeneous suspension of graphene in a chitosan solution, which is then drop-casted onto the surface of a GCE and allowed to dry, forming a stable GR-CS composite film. researchgate.netnih.gov This modification significantly enhances the redox peak currents of aminophenols compared to bare or chitosan-only modified electrodes. researchgate.net

Multi-Walled Carbon Nanotube-Polyaniline (MWCNT-PANI) Composites: Another effective modification involves composites of multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI). nih.gov PANI is a conductive polymer known for its good environmental stability and redox properties, while MWCNTs offer a high surface area and enhance electron transfer kinetics. nih.govnih.gov These composites are often synthesized through in-situ polymerization, where aniline (B41778) is polymerized in the presence of a dispersion of MWCNTs in an acidic medium. nih.govresearchgate.net The resulting MWCNT-PANI nanocomposite can then be deposited onto an electrode, such as a laser-induced graphene (LIG) electrode, to create a highly sensitive sensing platform. nih.gov The synergistic effect between the high conductivity and large surface area of MWCNTs and the catalytic activity of PANI leads to a significant enhancement in the sensor's response towards aminophenols. nih.gov

Voltammetric techniques are central to the operation of these electrochemical sensors, allowing for the quantification of aminophenols. Methods such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are commonly employed. nih.govresearchgate.net SWV is particularly favored for its high sensitivity and its ability to minimize background capacitive currents. mdpi.com

Studies on modified electrodes have demonstrated excellent performance in detecting 4-aminophenol (B1666318) (4-AP), a closely related and often representative compound for aminophenols. For instance, a laser-induced carbon electrode modified with an MWCNT-PANI composite exhibited a very low detection limit of 0.006 μM for 4-AP over a linear range of 0.1 μM to 55 μM. nih.gov Similarly, a graphene-chitosan modified glassy carbon electrode was able to detect 4-AP with a detection limit of 0.057 μM. researchgate.net These low detection limits highlight the effectiveness of nanomaterial-based modifications in enhancing sensor performance. samipubco.com

| Electrode Modification | Analyte | Voltammetric Method | Linear Range (μM) | Detection Limit (LOD) (μM) | Reference |

|---|---|---|---|---|---|

| MWCNT-PANI Composite | 4-Aminophenol | SWV | 0.1 - 55 | 0.006 | nih.gov |

| Graphene-Chitosan Film | 4-Aminophenol | Not Specified | 0.2 - 550 | 0.057 | researchgate.netmdpi.com |

| ZIF-L/IL/CPE | 4-Aminophenol | DPV | 0.05 - 300.0 | 0.02 | samipubco.com |

| Flower-Like Ag-Au Nanocomposites | 4-Aminophenol | Not Specified | 0.1 - 100 | 0.036 | researchgate.net |

| NiO·CNT Nanocomposites | 4-Aminophenol | I-V | 0.0001 - 100,000 | 0.000015 | nih.gov |

The primary goal of modifying electrodes is to enhance both the sensitivity and selectivity of the sensor. Sensitivity is significantly improved due to the synergistic effects between the nanomaterials used in the composite. nih.gov For example, in MWCNT-PANI composites, the high specific surface area of the nanotubes combined with the catalytic properties of the conductive polymer leads to a substantial amplification of the electrochemical signal. nih.gov The porous nature of these composite films also facilitates the adsorption of the target analyte onto the electrode surface, further enhancing the current response. nih.gov

Selectivity is another critical parameter, ensuring that the sensor responds primarily to the target analyte in the presence of other potentially interfering substances. researchgate.net Electrochemical sensors based on materials like flower-like silver-gold (Ag-Au) nanocomposites have demonstrated high selectivity for 4-aminophenol, showing no significant interference from common co-existing species. researchgate.net Similarly, sensors developed using nickel oxide decorated carbon nanotubes have also been reported to be highly selective for 4-aminophenol. nih.gov This high selectivity is crucial for the reliable analysis of complex real-world samples, such as environmental water or pharmaceutical products. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

Alongside electrochemical methods, spectrophotometry offers a viable and accessible alternative for the quantitative analysis of aminophenols. nih.gov Derivative UV spectrophotometry, in particular, has been successfully developed for the simultaneous quantification of ternary mixtures containing phenol (B47542), 2-aminophenol (B121084), and 4-aminophenol without the need for prior separation steps. nih.gov

These methods, including derivative ratio-zero crossing spectra (DRZCS), double divisor ratio spectra (DDRS), and successive derivative subtraction coupled with constant multiplication (SDS-CM), rely on the mathematical processing of the primary UV absorption spectra of the mixture. nih.gov This processing helps to resolve the spectral overlap of the different components, allowing for their individual quantification. These techniques have shown good linearity over concentration ranges of 2–50 μg mL⁻¹ for 4-aminophenol, with high correlation coefficients (R² ≥ 0.9995), demonstrating their accuracy and precision in accordance with ICH guidelines. nih.gov The use of eco-friendly solvents like ethanol (B145695) further enhances the appeal of these methods from a green chemistry perspective. nih.gov

Application in Environmental Monitoring of Pollutants

The analytical methods developed for this compound and related aminophenols have direct applications in environmental monitoring. chemimpex.com These compounds can be present in industrial effluents and are considered environmental pollutants. nih.govnih.gov Therefore, sensitive and reliable analytical techniques are essential for assessing water and soil quality and ensuring environmental safety. chemimpex.com

Electrochemical sensors, with their high sensitivity and low detection limits, are particularly well-suited for this task. mdpi.com For instance, graphene-chitosan modified electrodes have been successfully used to determine 4-aminophenol in various water samples. researchgate.net The ability to perform rapid, on-site, or in-situ measurements makes these sensors valuable tools for monitoring pollutants in real-time. mdpi.com Spectrophotometric methods have also proven effective in quantifying aminophenols in real water samples, providing a cost-effective and straightforward approach for environmental analysis. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reactivity descriptors.

For 4-Amino-2-fluorophenol, DFT calculations would typically be used to optimize the molecular geometry to its lowest energy state. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. Computational studies on related aminophenol derivatives often utilize DFT methods to explore these electronic properties.

Reactivity descriptors that can be calculated include:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively.

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino (-NH2) and hydroxyl (-OH) groups would be expected to be electron-rich sites, while the fluorine atom would create a region of negative potential.

While a detailed study is not available, basic computed properties for this compound have been calculated and are available in databases like PubChem.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H6FNO | |

| Molecular Weight | 127.12 g/mol | |

| XLogP3 | 1.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

This table is interactive. Click on the headers to sort.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, interactions with solvent molecules, and the thermodynamic properties of the system.

In the context of this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms over a series of small time steps. This would allow researchers to observe how the molecule moves, rotates, and interacts with its surroundings. Such simulations are valuable for understanding the solvation process and the stability of different molecular conformations. Although specific MD studies on this compound are not readily found, this technique is commonly applied to study the miscibility and compatibility of polymer blends and the behavior of small molecules in biological systems.

Prediction of Reaction Pathways and Energetics

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the activation energy, which governs the reaction rate.

For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as polymerization or derivatization. For instance, the amino and hydroxyl groups are reactive sites for various transformations. Computational methods can be used to compare the energetics of different potential reaction mechanisms, helping to predict the major products and optimize reaction conditions. Machine learning approaches are also emerging as a powerful tool to predict activation energies for chemical reactions, reducing the need for expensive computational calculations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to predict the activity of new compounds based on calculated molecular descriptors.

While no specific SAR or QSAR models for this compound were found, studies on related classes of compounds, such as chlorophenol and other phenol (B47542) derivatives, demonstrate the utility of this approach. In a typical QSAR study, a set of related molecules with known activities (e.g., toxicity, enzyme inhibition) is used as a training set. Molecular descriptors representing steric, electronic, and hydrophobic properties are calculated for each molecule. A statistical method, such as multiple linear regression or machine learning, is then used to build a mathematical model linking these descriptors to the observed activity. Such a model could be used to predict the potential biological activity of this compound or to guide the design of derivatives with enhanced or diminished effects.

Table 2: Examples of Descriptor Classes Used in QSAR/SPR Modeling

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

This table is interactive. Users can explore the types of descriptors used in computational modeling.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, molecular docking could be employed to investigate its potential to interact with various enzymes or receptors. The simulation would place the molecule into the binding site of a target protein and calculate the most stable binding poses, along with a scoring function to estimate the binding affinity. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Studies on various aminophenol derivatives have successfully used molecular docking to predict and rationalize their biological activities, such as antimicrobial or antidiabetic effects. For example, the amino and hydroxyl groups of this compound would be prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Advanced Characterization Techniques in Chemical Research

High-Resolution Spectroscopic Characterization (NMR, IR, Raman, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure and electronic properties of 4-Amino-2-fluorophenol. Each method provides unique information by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of the atoms. The ¹³C NMR spectrum of this compound hydrochloride in deuterated methanol (B129727) (MeOH-d₄) has been reported. researchgate.net Although specific peak assignments for the free phenol (B47542) are not detailed in the provided results, typical chemical shifts can be predicted based on the electronic effects of the amino, hydroxyl, and fluorine substituents on the aromatic ring.

| Technique | Nucleus | Observed Data/Expected Regions |

|---|---|---|

| Proton (¹H) NMR | ¹H | Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.0-7.5 ppm), with splitting patterns influenced by coupling to each other and to the fluorine atom. The amine (NH₂) and hydroxyl (OH) protons would appear as broader signals. |

| Carbon-13 (¹³C) NMR | ¹³C | The spectrum for the hydrochloride salt has been documented. researchgate.net Six distinct signals for the aromatic carbons are expected, with their chemical shifts heavily influenced by the attached functional groups and the fluorine atom, which also introduces C-F coupling. |

Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy, including IR and Raman, probes the functional groups within a molecule. The IR spectrum is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These include O-H stretching vibrations for the hydroxyl group (typically broad, around 3200-3600 cm⁻¹), N-H stretching for the amino group (two bands, around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). acs.orgnih.gov The aromatic ring would show C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations. Studies on related molecules like meta-fluorophenol show distinct bands for different conformers, highlighting the sensitivity of IR spectroscopy to subtle structural variations. mdpi.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring breathing modes of this compound would be expected to produce strong Raman signals. For the related compound p-aminophenol, an intense ring breathing mode is observed at 846 cm⁻¹. researchgate.net Similar characteristic bands for the phenyl ring and functional groups would be expected for this compound, aiding in its structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The related compound 4-aminophenol (B1666318) shows absorption maxima at 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com The spectrum is influenced by the π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The presence of the fluorine substituent and the pH of the solvent can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques like electrospray ionization (ESI) are common. The compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. One study reports the mass spectrum showing an m/z of 128.1 for the [M+H]⁺ ion, confirming the molecular weight of 127.12 g/mol . chemicalbook.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts to aid in identification. uni.lu

| Adduct | Calculated m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.05062 | 120.2 |

| [M+Na]⁺ | 150.03256 | 129.5 |

| [M-H]⁻ | 126.03606 | 121.6 |

| [M+K]⁺ | 166.00650 | 127.1 |

Data sourced from predicted values. uni.lu

Chromatographic Purity Assessment and Separation Techniques (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC is a primary method for assessing the purity of this compound. A common approach involves reverse-phase (RP) chromatography. chemicalbook.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with an acidifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comsielc.com UPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com Detection is typically performed using a UV detector set at one of the compound's absorption maxima. sielc.com

Gas Chromatography (GC) : GC is another technique used for purity analysis, particularly for volatile and thermally stable compounds. Commercial suppliers often specify purity determined by GC, with values typically exceeding 98%. tcichemicals.com Due to the polar -OH and -NH₂ groups, this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing, ensuring accurate quantification.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In single-crystal X-ray diffraction, a crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice. This analysis reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While it is a powerful technique for solid-state characterization, specific crystallographic data for this compound was not found in the surveyed literature. However, studies on related phenolic compounds demonstrate how this technique can reveal details about molecular planarity and intermolecular hydrogen bonding networks that dictate the packing in the solid state. redalyc.org

Microscopic and Surface Analysis (SEM, AFM)

Microscopic techniques are employed to investigate the morphology and surface characteristics of the solid form of this compound.

Scanning Electron Microscopy (SEM) : SEM uses a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface topography and morphology. This technique could be applied to the crystalline powder of this compound to characterize properties such as particle size distribution, crystal habit (shape), and surface texture.

Atomic Force Microscopy (AFM) : AFM provides even higher resolution surface imaging, capable of resolving features down to the nanometer scale. An AFM probe scans the sample surface to generate a three-dimensional topographic map. This technique could be used to examine the surface of individual crystals of this compound for defects, growth patterns, or other nanoscale features.

Toxicological and Environmental Impact Research Mechanistic Perspectives

Mechanistic Investigations of Biochemical Interactions

No specific studies detailing the mechanistic biochemical interactions of 4-Amino-2-fluorophenol were identified.

However, research on the chlorinated analog, 4-amino-2-chlorophenol (B1200274) , offers a potential framework for how such a compound might behave. In vitro studies using rat renal cortical cells have investigated the mechanisms of toxicity for 4-amino-2-chlorophenol. nih.govnih.gov This research suggests that its cytotoxicity may be linked to bioactivation by cyclooxygenase and peroxidases. nih.govnih.gov This process is thought to involve the generation of free radicals, which contribute to cellular damage. nih.govnih.gov The cytotoxicity of 4-amino-2-chlorophenol was found to be reduced by pretreatment with certain antioxidants and a peroxidase inhibitor, further supporting the role of oxidative processes in its mechanism of toxicity. nih.govnih.gov It is important to reiterate that these findings are specific to the chlorinated analog and no such mechanistic data exists for this compound.

Environmental Fate and Transformation Mechanisms

There is no available research specifically documenting the environmental fate and transformation mechanisms of this compound.

In a broader context, organofluorine compounds are generally noted for their environmental persistence. wikipedia.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which makes many fluorinated compounds resistant to natural degradation processes. wikipedia.orgnih.govnih.gov This stability can lead to their accumulation in the environment, and some fluorinated compounds are recognized as persistent organic pollutants. wikipedia.orgsocietechimiquedefrance.fr However, without specific studies on this compound, its mobility in soil, potential for bioaccumulation, and transformation pathways remain unknown.

Degradation Pathways and Remediation Strategies

Specific degradation pathways and remediation strategies for this compound have not been documented in the scientific literature.

Research on related classes of compounds provides some insight into potential, but unconfirmed, degradation routes. For instance, studies on mono-fluorophenols have shown that they can be aerobically biodegraded by acclimated activated sludge. nih.gov The proposed mechanism involves an initial hydroxylation to form a fluorocatechol intermediate. nih.gov This is followed by the cleavage of the aromatic ring via an ortho-pathway, which ultimately leads to defluorination. nih.gov

Regulatory Science and Academic Policy Aspects

Research into Regulatory Frameworks for Chemical Intermediates

Chemical intermediates are substances manufactured for and consumed in or used for chemical processing to be transformed into other substances. cirs-group.comceprasrl.it Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have specific provisions for these substances, recognizing their unique position in the chemical supply chain. reachonline.eueuropa.eu

Under REACH, the definition of an intermediate is critical. A substance is considered an intermediate if it is manufactured for and consumed in or used for chemical processing to be transformed into another substance. cirs-group.comlawbc.com This implies that the substance is reacted and will not be present in the final product, except possibly as an impurity. cirs-group.com The REACH regulation distinguishes between non-isolated, on-site isolated, and transported isolated intermediates, with varying registration requirements for each. cirs-group.comceprasrl.it

Non-isolated intermediates are exempt from registration. ceprasrl.it On-site and transported isolated intermediates have reduced registration requirements compared to standard chemicals, provided they are manufactured and used under strictly controlled conditions (SCC). cirs-group.comceprasrl.it This is because the potential for exposure to humans and the environment is significantly lower. Registrants must confirm that the substance is rigorously contained by technical means throughout its lifecycle. cirs-group.com

The European Chemicals Agency (ECHA) provides guidance documents to help the industry determine if a substance qualifies as an intermediate and what information is required for registration. lawbc.comeuropa.eu These documents clarify the definitions and conditions for benefiting from the reduced data provisions. lawbc.comcirs-group.com The number of registration dossiers for intermediates accounts for a significant portion of all registrations, highlighting the importance of this classification for the chemical industry. cirs-group.com

Table 1: Types of Intermediates under EU REACH

| Type of Intermediate | Definition | Registration Requirement |

|---|---|---|

| Non-isolated Intermediate | A substance that is not intentionally removed from the synthesizing equipment. ceprasrl.it | Exempt from registration. ceprasrl.it |

| On-site Isolated Intermediate | An intermediate that is manufactured and used on the same site. cirs-group.com | Reduced registration data if under Strictly Controlled Conditions (SCC). cirs-group.comceprasrl.it |

| Transported Isolated Intermediate | An intermediate that is transported between or supplied to other sites. cirs-group.com | Reduced registration data if under Strictly Controlled Conditions (SCC). cirs-group.comceprasrl.it |

Academic Contributions to Hazard Assessment Methodologies

Academic research provides the scientific foundation for the hazard assessment of chemicals, including intermediates like 4-Amino-2-fluorophenol. These methodologies are essential for filling data gaps, reducing reliance on animal testing, and improving the accuracy of risk assessments. ecetoc.orgoecd.org Key academic contributions include the development and refinement of methods such as read-across, Quantitative Structure-Activity Relationships (QSAR), and in silico toxicology. nih.govmdpi.comjscimedcentral.com

Read-Across Approaches